1-Benzyl-4-pyridin-3-ylpyrazole-3-carbaldehyde
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Overview
Description
1-Benzyl-4-pyridin-3-ylpyrazole-3-carbaldehyde is a heterocyclic compound that features a pyrazole ring substituted with a benzyl group at the 1-position, a pyridin-3-yl group at the 4-position, and an aldehyde group at the 3-position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-4-pyridin-3-ylpyrazole-3-carbaldehyde can be synthesized through a multi-step process involving the formation of the pyrazole ring followed by functional group modifications. One common method involves the condensation of substituted aromatic aldehydes with hydrazine derivatives, followed by cyclization to form the pyrazole ring. The benzyl and pyridin-3-yl groups are introduced through subsequent substitution reactions .
Industrial Production Methods: Industrial production of this compound typically involves optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Advanced techniques such as microwave-assisted synthesis and flow chemistry can also be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-pyridin-3-ylpyrazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products:
Oxidation: 1-Benzyl-4-pyridin-3-ylpyrazole-3-carboxylic acid.
Reduction: 1-Benzyl-4-pyridin-3-ylpyrazole-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Benzyl-4-pyridin-3-ylpyrazole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and fluorescent dyes.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-pyridin-3-ylpyrazole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its anticoronaviral activity is attributed to its ability to inhibit viral replication by targeting viral enzymes or proteins essential for the virus’s life cycle. The compound’s anti-inflammatory and anticancer effects are believed to be mediated through the modulation of signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
1-Benzyl-4-pyridin-3-ylpyrazole-3-carbaldehyde can be compared with other pyrazole derivatives such as:
1-Benzyl-3-pyridin-3-yl-1H-pyrazole-4-carbaldehyde: Similar structure but with different substitution patterns, leading to variations in biological activity and chemical reactivity.
1-Phenyl-3-pyridin-3-yl-1H-pyrazole-4-carbaldehyde: Another pyrazole derivative with a phenyl group instead of a benzyl group, which may exhibit different pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-benzyl-4-pyridin-3-ylpyrazole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c20-12-16-15(14-7-4-8-17-9-14)11-19(18-16)10-13-5-2-1-3-6-13/h1-9,11-12H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOTHIAUXUSBTTD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=N2)C=O)C3=CN=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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